Radiosensitization in Soft Tissue Sarcomas: Razoxane Plus Radiotherapy vs. Radiotherapy Alone
In a randomized controlled trial of 82 patients with gross soft tissue sarcoma, the addition of razoxane (150 mg/m²/day orally) to photon irradiation significantly improved both objective response rate and local tumor control compared to radiotherapy alone. The study provides direct head-to-head quantitative evidence for razoxane's radiosensitizing efficacy [1].
| Evidence Dimension | Objective response rate (complete + partial response) |
|---|---|
| Target Compound Data | 74% |
| Comparator Or Baseline | Radiotherapy alone: 49% |
| Quantified Difference | Absolute increase of 25 percentage points (relative improvement of 51%) |
| Conditions | Randomized controlled trial; patients with unresectable, recurrent, or metastatic soft tissue sarcoma; median radiation dose 56-58 Gy; razoxane 150 mg/m²/day orally starting 5 days before first irradiation |
Why This Matters
This 25-percentage-point absolute improvement in response rate and doubling of local control (64% vs. 30%) demonstrates razoxane's unique value as a clinical radiosensitizer—an indication for which dexrazoxane has no supporting evidence.
- [1] Rhomberg W, Hassenstein EO, Gefeller D. Radiotherapy vs. radiotherapy and razoxane in the treatment of soft tissue sarcomas: Final results of a randomized study. Int J Radiat Oncol Biol Phys. 1996;36(5):1077-1084. doi:10.1016/S0360-3016(96)00433-6. View Source
